2-chloro-N-phenyl-7H-purin-6-amine

Description

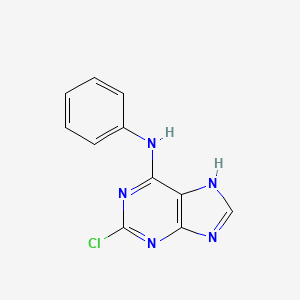

Chemical Structure and Nomenclature 2-Chloro-N-phenyl-7H-purin-6-amine (IUPAC name: 2-chloro-N-phenyl-7H-purin-6-amine) is a purine derivative characterized by:

- A chlorine substituent at position 2 of the purine core.

- A phenyl group attached via an amine linkage at position 6.

- A tautomeric 7H configuration, where the hydrogen resides at position 7, stabilizing the imidazole ring .

Synthesis and Key Data

The compound is synthesized via nucleophilic substitution reactions, as demonstrated in studies targeting antiviral agents. For example, it was prepared in 61% yield with distinct NMR signals (δ 8.44 ppm for the purine proton and δ 10.75 ppm for the NH group) . Its molecular formula is C₁₁H₈ClN₅, with a molecular weight of 235.67 g/mol.

Biological Relevance

This compound has been investigated in antiviral research, particularly against dengue virus, due to its ability to interfere with viral replication pathways .

Properties

IUPAC Name |

2-chloro-N-phenyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFOFMISVJXDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-7H-purin-6-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction conditions often require heating under pressure to achieve the desired chlorination.

Industrial Production Methods

Industrial production of 2-chloro-N-phenyl-7H-purin-6-amine may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-7H-purin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form different purine derivatives or reduction to modify its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve solvents like dimethyl sulfoxide (DMSO) and heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted purine derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, often with modified functional groups.

Scientific Research Applications

2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5 and a molecular weight of 245.67 . It is an organic compound that belongs to the purine family, featuring a chlorine substituent at the 2-position and a phenyl group attached to the nitrogen at the 6-position of the purine ring .

General Information

2-chloro-N-phenyl-7H-purin-6-amine is one of many organic compounds, and is included in American Elements' catalog of life science products . American Elements can supply life science materials in most volumes, including bulk quantities, and can also produce materials to customer specifications . They can produce most materials in high and ultra high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable, including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .

Applications

While specific applications of 2-chloro-N-phenyl-7H-purin-6-amine are not detailed, the search results suggest its potential uses can be inferred from the applications of related purine derivatives and compounds with chlorine substituents:

- Antimicrobial Activity Modifications at the C-2 and C-6 positions of purine derivatives can enhance antibacterial efficacy. Compounds with similar structures have demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria.

- Anticancer properties This compound has exhibited anticancer properties. The presence of chlorine atoms at strategic positions significantly impacts both anticancer and antimicrobial efficacy.

- Inhibitory activity Derivatives of 2,6,9-trisubstituted purines have been developed as Bcr-Abl and BTK inhibitors . One compound (V) was highly cytotoxic on leukemia cancer cell lines (K562, CEM) .

- Magic chloro effect The introduction of a simple para-chloro substituent can create a "magic" effect of drastically improving potencies against cancer cell lines . In one instance, a para-chloro substituent improved potencies against MCF-7, NCI-H460, and SF-268 cancer cell lines by 286×, 1630×, and 3440×, respectively .

- Derivatives as antitumor agents A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents .

Data Table

| Compound | Biological Activity | Cell Line/Target |

|---|---|---|

| 2,6,9-trisubstituted purines | Antitumor agents | Hela, H1975, HTC116 |

| Purine derivatives | Antibacterial efficacy | Various bacterial strains (Gram-positive and Gram-negative) |

| Compound V (purine derivative) | Cytotoxic | K562, CEM (leukemia cancer cell lines) |

| para-chloro substituent | Improved potency against cancer cell lines | MCF-7, NCI-H460, SF-268 |

Case Studies

- K562 Cell Line: Treatment with a related compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- Bacterial Strains: Derivatives of the compound exhibited varying degrees of inhibition against E. coli and Staphylococcus aureus, suggesting potential for development into antibacterial agents.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can intercalate with DNA, disrupting its structure and function . These interactions can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Structural and Electronic Differences

- Positional Isomerism : The chlorine and amine positions significantly impact reactivity. For example, 6-chloro-2-purinamine (6-chloroguanine) has reversed substituents compared to the target compound, leading to altered base-pairing behavior in nucleic acid analogs .

- Tautomerism : Substitution at N9 (e.g., 2-chloro-9-methyl-9H-purin-6-amine) shifts the tautomeric form to 9H, reducing hydrogen-bonding capacity compared to the 7H configuration .

- Aromatic vs. Aliphatic Substituents: Replacing the phenyl group with benzyl (N-benzyl-2-chloro-7H-purin-6-amine) increases lipophilicity (LogP: 2.9 vs.

Physicochemical Properties

- Solubility : The furfuryl derivative (2-chloro-N-(furan-2-ylmethyl)-7H-purin-6-amine) exhibits improved aqueous solubility due to the oxygen atom in the furan ring .

- Molecular Weight : Bulkier substituents, such as cyclohexylmethoxy in 6-(cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine, increase molecular weight (>300 g/mol), which may limit blood-brain barrier penetration .

Biological Activity

2-chloro-N-phenyl-7H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorine atom at the 2-position and a phenyl group at the nitrogen atom of the purine ring. This unique substitution pattern enhances its interaction with biological targets, potentially increasing its efficacy compared to other similar compounds.

The biological activity of 2-chloro-N-phenyl-7H-purin-6-amine primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This is particularly relevant for enzymes involved in nucleic acid metabolism and signal transduction pathways.

- DNA Intercalation : It can intercalate with DNA, disrupting its structure and function. This property may contribute to its potential anticancer effects by interfering with DNA replication and transcription.

Antiviral and Anticancer Properties

Research indicates that 2-chloro-N-phenyl-7H-purin-6-amine exhibits promising antiviral and anticancer properties. For instance, studies have shown that it can act as a potent inhibitor against various cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In a study involving N-substituted phenyl derivatives, it was found that modifications in the phenyl ring significantly influenced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with halogenated substituents showed enhanced lipophilicity, which facilitated better cellular uptake .

Comparative Studies

To further understand the biological activity of 2-chloro-N-phenyl-7H-purin-6-amine, comparative studies with similar compounds have been conducted:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2-chloro-N-phenyl-7H-purin-6-amine | <10 | Anticancer |

| 6-Anilinopurine | <5 | Cytokinin inhibition |

| 2-chloro-6-amino-purine | <15 | Antiviral |

These comparisons highlight that while 2-chloro-N-phenyl-7H-purin-6-amine is effective, other derivatives may exhibit superior potency depending on their specific structural modifications .

Case Studies

- Anticancer Research : In a study involving leukemia cell lines, 2-chloro-N-phenyl-7H-purin-6-amine demonstrated significant cytotoxicity with IC50 values ranging from 1.24 to 7.62 µM across various cell types. The compound was shown to decrease phosphorylation of key kinases involved in cancer progression .

- Enzyme Interaction Studies : The compound's interaction with adenosine kinase (AdK) was explored through in vitro assays, revealing substantial inhibition capabilities. The binding affinity was assessed using fluorescence polarization assays, indicating effective blockade of enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.